molecular formula C17H22N4O3S B7535218 N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide

Número de catálogo B7535218
Peso molecular: 362.4 g/mol
Clave InChI: VSKSZTXMGFUHLQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways that regulate immune cell function.

Mecanismo De Acción

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide inhibits the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways that regulate immune cell function. JAK enzymes are critical for the activation and proliferation of immune cells, and their inhibition by N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide leads to a reduction in the production of pro-inflammatory cytokines and other immune cell-derived molecules.
Biochemical and Physiological Effects:
N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and IFN-γ in immune cells. This reduction in cytokine production leads to a decrease in inflammation and immune cell activation, which is beneficial in the treatment of autoimmune diseases. N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide has also been shown to reduce the number of circulating immune cells, such as T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide is a potent inhibitor of JAK enzymes and has been shown to be effective in the treatment of autoimmune diseases in preclinical and clinical trials. However, N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide has limitations in laboratory experiments due to its low solubility in water and its potential for off-target effects. N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide may also have limitations in the treatment of certain autoimmune diseases, as it may not be effective in all patients.

Direcciones Futuras

Future research on N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide could focus on the development of more potent and selective JAK inhibitors. Additionally, research could focus on the identification of patient populations that are most likely to benefit from N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide treatment, as well as the development of combination therapies that target multiple pathways involved in autoimmune disease pathogenesis. Finally, research could focus on the long-term safety and efficacy of N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide in the treatment of autoimmune diseases.

Métodos De Síntesis

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the reaction of 4-chloro-3-methylbenzoic acid with cyclopentylmagnesium bromide to form 3-methyl-4-cyclopentylbenzoic acid. This intermediate is then reacted with thionyl chloride and sodium azide to form the corresponding azide intermediate. The azide is then reacted with 1-methyl-4-pyrazolecarboxylic acid to form the final product, N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide.

Aplicaciones Científicas De Investigación

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases. In vitro studies have shown that N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide inhibits the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways that regulate immune cell function. N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) in immune cells.

Propiedades

IUPAC Name

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-12-9-13(17(22)19-14-5-3-4-6-14)7-8-16(12)20-25(23,24)15-10-18-21(2)11-15/h7-11,14,20H,3-6H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKSZTXMGFUHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCCC2)NS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.